

solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1418012

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorinated phenyl ring, a methoxycarbamoyl group, and a reactive boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.^[1] The solubility of this compound is a critical physicochemical parameter that dictates its handling, reactivity, and, in the case of pharmaceutical applications, its bioavailability.^{[2][3]} This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**, offering insights into experimental design and data interpretation.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** is fundamental to predicting and interpreting its solubility behavior.

Property	Value	Source
CAS Number	913835-59-3	[4]
Molecular Formula	C ₉ H ₁₁ BFNO ₄	[4]
Molecular Weight	227.00 g/mol	[4]
Appearance	Solid	[4]
Melting Point	Not available	

The solubility of this molecule is governed by the interplay of its constituent functional groups:

- Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding and can act as a weak Lewis acid. Its presence generally confers some degree of aqueous solubility, particularly at higher pH values where the boronate anion is formed. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides called boroxines, which can be less soluble.[\[5\]](#)
- Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in hydrogen bonding. Its impact on solubility is complex; while it can increase interactions with polar solvents, the overall effect on the molecule's polarity will depend on its position relative to other functional groups.
- Methoxycarbamoyl Group (-C(=O)NH(OCH₃)): This group contains both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), suggesting it will contribute favorably to solubility in polar protic solvents.

Theoretical Solubility Prediction

While experimental determination is the gold standard, computational models can offer a preliminary estimation of a compound's solubility. For a structurally similar compound, 4-Fluoro-3-methoxycarbonylphenylboronic acid (CAS 874219-35-9), a predicted aqueous solubility of

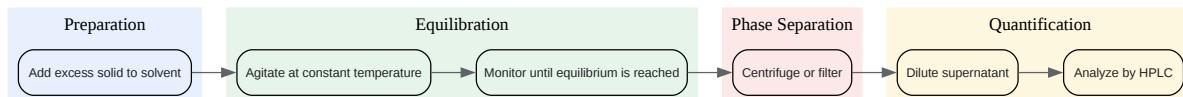
4.16 mg/mL has been reported.[6] It is crucial to note that this is a positional isomer with a methoxycarbonyl group instead of a methoxycarbamoyl group, and therefore this value should be considered an approximation.

Recommended Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust and well-controlled experimental methods. The following protocols are recommended for **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**.

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[7]


Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[2]

Step-by-Step Methodology:

- **Preparation:** Add an excess of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** to a series of vials containing the chosen solvent systems (e.g., water, buffers of varying pH, organic solvents). Ensure enough solid is present to maintain a saturated solution with undissolved particles.[7]
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[7]
- **Phase Separation:** After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8]

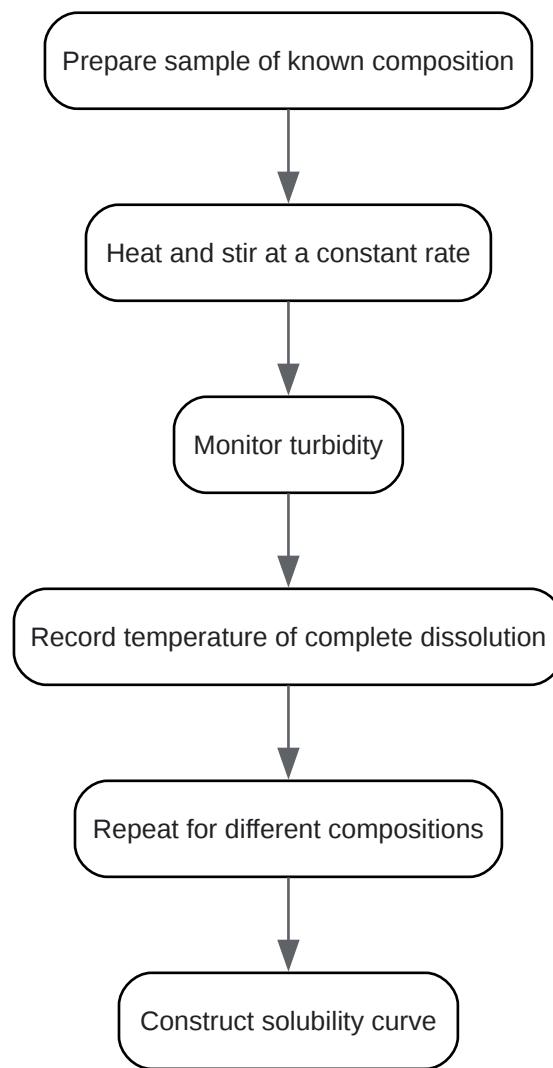
Workflow for the Saturation Shake-Flask Method:

[Click to download full resolution via product page](#)

Caption: Workflow of the Saturation Shake-Flask Method.

Dynamic (Synthetic) Method

This method involves observing the dissolution of the solid in a liquid upon controlled heating. [9] It is particularly useful for determining solubility as a function of temperature.


Principle: A mixture of the solid and solvent of a known composition is heated at a constant rate until the solid completely dissolves. The temperature at which the last solid particles disappear is the equilibrium solubility temperature for that specific composition.[9]

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.[9]
- Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[9]
- Turbidity Monitoring: Continuously monitor the turbidity of the sample. The point at which the solution becomes clear indicates complete dissolution.[5][9] This can be observed visually or instrumentally using a luminance probe.[5][9]

- Data Collection: Record the temperature of complete dissolution. Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[9]

Workflow for the Dynamic Method:

[Click to download full resolution via product page](#)

Caption: Workflow of the Dynamic Solubility Determination Method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**:

- pH: For ionizable compounds like boronic acids, pH is a critical determinant of solubility.[7] The boronic acid group has a pKa, and its solubility is expected to increase at pH values above its pKa due to the formation of the more soluble boronate anion. Determining the pH-solubility profile is therefore essential.[7]
- Temperature: The solubility of most solid compounds, including boric acid, increases with temperature.[10] The dynamic method is particularly well-suited for quantifying this relationship.
- Solvent System: The choice of solvent is paramount. The polarity, hydrogen bonding capacity, and other properties of the solvent will dictate its ability to solvate the molecule. It is advisable to test solubility in a range of solvents, from non-polar aprotic to polar protic, to gain a comprehensive understanding. The solubility of phenylboronic acid, for instance, is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[11][12]
- Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid form used in solubility studies.

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information:

- The specific method used for determination.
- The temperature and pH of the measurement.
- The composition of the solvent system.
- The analytical method used for quantification.
- The solid form of the compound, if known.

Solubility is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.[8]

Conclusion

While direct, experimentally determined solubility data for **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** is not readily available in the public domain, this

guide provides a robust framework for its determination. By employing established methodologies such as the saturation shake-flask and dynamic methods, and by carefully considering the influence of pH, temperature, and solvent choice, researchers can obtain accurate and reliable solubility data. This information is indispensable for the effective utilization of this promising compound in drug discovery, process development, and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. rheolution.com [rheolution.com]
- 4. (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | 913835-59-3 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 874219-35-9 | 4-Fluoro-3-methoxycarbonylphenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418012#solubility-of-3-fluoro-4-methoxycarbamoyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com